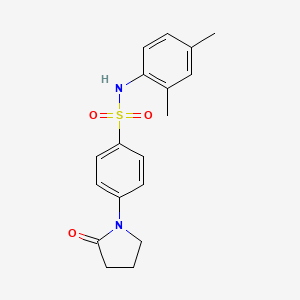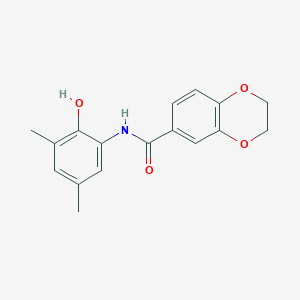
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CMA belongs to the class of N-arylacetamides and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters, including GABA and glutamate. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to decrease the activity of COX-2. This compound has also been shown to modulate the activity of various neurotransmitters, including GABA and glutamate, and to possess anticonvulsant and analgesic properties.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various therapeutic properties, making it a potential candidate for drug development. However, this compound also has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to store and transport. In addition, this compound has not been extensively studied in clinical trials, and its safety and efficacy have not been fully established.
Future Directions
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide. One potential direction is the development of new derivatives of this compound with improved stability and efficacy. Another potential direction is the investigation of the potential use of this compound in the treatment of neurological disorders, such as epilepsy and neuropathic pain. Further studies are also needed to establish the safety and efficacy of this compound in clinical trials and to investigate its potential use as a new antibiotic.
Synthesis Methods
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the Ullmann reaction, and the Suzuki-Miyaura cross-coupling reaction. The most commonly used method for the synthesis of this compound is the Friedel-Crafts acylation reaction. This method involves the reaction of 4-chloro-2-methylbenzoic acid with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and neuropathic pain. In addition, this compound has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-9-13(17)7-8-14(11)18-16(19)10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSURVWFSFQAFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)

![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5783265.png)

![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)


![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)



